3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(17)16-15-9/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLGZGSUSLBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
3-[3-(Trifluoromethyl)phenyl]-1H-pyridazin-6-one belongs to the pyridazine family of compounds, characterized by a pyridazine ring with a trifluoromethyl group attached to the phenyl moiety. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations.
Pharmacological Applications
The compound has shown promise in various pharmacological studies, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, suggesting potential applications in agricultural fungicides .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, with several derivatives showing promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. These findings indicate a potential role in treating inflammatory diseases .
Anticancer Potential
Initial studies have suggested that certain derivatives may exhibit anticancer activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The mechanism of action is believed to involve the modulation of cell signaling pathways related to apoptosis and proliferation.
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Halogen/Phenyl Substituents
Example Compound : 5-Chloro-6-phenylpyridazin-3(2H)-one ()
- Core Structure: Pyridazinone (identical to the target compound).
- Substituents : Chlorine at position 5 and phenyl at position 6.
- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides using anhydrous K₂CO₃ in acetone .
- Key Differences :
- Substituent positions (5 and 6 vs. 3 in the target compound) alter electronic distribution.
- The absence of a CF₃ group reduces lipophilicity compared to the target compound.
| Property | Target Compound | 5-Chloro-6-phenylpyridazin-3(2H)-one |
|---|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O (theoretical) | C₁₀H₇ClN₂O |
| Molecular Weight | ~240.19 (theoretical) | 218.63 |
| Substituent Effects | Enhanced lipophilicity (CF₃) | Electron-withdrawing (Cl), aromatic (Ph) |
Piperazinyl-Pyridazine Derivatives
Example Compound: {4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone ()
- Core Structure: Pyridazine (lacking the ketone group of pyridazinone).
- Substituents : Piperazinyl, 3-methylpyrazole, and 3-(trifluoromethyl)phenyl groups.
- The piperazine moiety introduces basicity and conformational flexibility, contrasting with the planar pyridazinone structure .
| Property | Target Compound | Piperazinyl-Pyridazine Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O | C₂₁H₁₉F₃N₆O |
| Molecular Weight | ~240.19 | 428.41 |
| Functional Groups | Ketone, CF₃ | Piperazine, pyrazole, CF₃, ketone |
Fused Pyrazolo-Pyridazine Derivatives
Example Compound : 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one ()
- Core Structure : Fused pyrazolo[4,3-c]pyridazine.
- Substituents : Hydroxy at position 3 and CF₃-phenyl at position 5.
- The hydroxy group enhances solubility and hydrogen-bonding capacity compared to the target compound’s ketone .
| Property | Target Compound | Fused Pyrazolo-Pyridazine Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O | C₁₂H₇F₃N₄O₂ |
| Molecular Weight | ~240.19 | 296.20 |
| Structural Features | Monocyclic, CF₃ at position 3 | Fused rings, CF₃ at position 5 |
Implications of Structural Variations
- Solubility : Compounds with hydroxy or piperazinyl groups () exhibit higher polarity than the target compound.
- Biological Activity : While activity data are absent in the evidence, structural analogs in and are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores.
Biological Activity
The compound 3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one is part of a larger family of pyridazine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl groups with pyridazine intermediates. The synthesis process can vary, but generally includes the following steps:
- Formation of Pyridazine Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazine ring.
- Trifluoromethyl Substitution : The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution or by using trifluoromethylating agents.
- Final Modifications : Further modifications may be performed to enhance biological activity or solubility.
Biological Activities
The biological activities of this compound have been studied in various contexts, including antibacterial, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrates MIC values comparable to standard antibiotics against various strains, including Gram-positive and Gram-negative bacteria. For example, it may show MIC values around 16-32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial activity is thought to arise from the ability of the compound to interact with bacterial cell membranes or specific enzymatic pathways critical for bacterial survival.
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory properties:
- Inhibition of COX Enzymes : Studies have reported that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . For instance, IC50 values for COX-2 inhibition can range from 0.02 to 0.04 µM.
- Efficacy in Animal Models : In vivo studies have demonstrated that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema .
Anticancer Activity
Emerging research suggests potential anticancer properties:
- Cell Line Studies : Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cell lines via various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Selectivity : Some studies highlight the selectivity of these compounds towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Case Studies
Several case studies have investigated the pharmacological potential of this compound:
-
Study on Antibacterial Efficacy :
- A series of experiments were conducted comparing the antibacterial efficacy of this compound with standard antibiotics.
- Results indicated that this compound was effective against resistant strains of bacteria.
-
Inflammation Model Study :
- In a controlled animal study, the compound was administered to assess its effect on inflammatory markers.
- Significant reductions in pro-inflammatory cytokines were observed, supporting its use as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling to introduce the trifluoromethylphenyl group. Key steps include:
- Precursor preparation : Start with halogenated pyridazinone derivatives (e.g., 3-iodo-6-methylpyridazinone) and 3-(trifluoromethyl)phenylboronic acid.
- Coupling reaction : Use a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in a 1,4-dioxane/water solvent system under reflux (100°C) with sodium carbonate as a base.
- Purification : Employ column chromatography with silica gel and validate purity via HPLC (>98%) .
- Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of boronic acid), use microwave-assisted synthesis to reduce reaction time, or introduce phase-transfer catalysts for better solubility of intermediates .
Q. Which analytical techniques are recommended for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm substitution patterns and the presence of the trifluoromethyl group. For example, the -NMR signal for -CF typically appears near -63 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI-HRMS) with <2 ppm error.
- X-ray Crystallography : Resolve crystal structures using SHELXL-2018/3 for precise bond-length/angle measurements (e.g., C-F bond distances ≈1.33 Å) .
- HPLC-PDA : Monitor purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. How can computational modeling assist in predicting the compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites. For example, the pyridazinone ring’s carbonyl group is a potential hydrogen-bond acceptor.
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases or GPCRs). Focus on the trifluoromethylphenyl moiety’s hydrophobic interactions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., unit cell parameters or thermal displacement parameters) be resolved during refinement?
- Methodological Answer :
- Data Collection : Ensure high-resolution data (≤0.8 Å) using synchrotron radiation or low-temperature (100 K) measurements to minimize thermal motion artifacts.
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of the trifluoromethyl group, which often exhibits disordered electron density. Use the ISOR command to constrain ADPs .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using R values .
Q. What experimental strategies can reconcile contradictions between spectroscopic data and theoretical predictions (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature -NMR (e.g., 25–80°C) to detect conformational exchange broadening. For example, restricted rotation around the pyridazinone-phenyl bond may cause splitting.
- Synergistic Use of 2D NMR : Employ - HSQC and HMBC to assign coupling patterns. For instance, long-range couplings in HMBC can clarify ambiguous NOE correlations .
Q. What methodologies are effective for assessing the compound’s bioactivity, particularly when conflicting in vitro/in vivo results arise?
- Methodological Answer :
- Target Engagement Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (K) to suspected targets (e.g., PDE inhibitors).
- Metabolic Stability Studies : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Adjust assay conditions (e.g., NADPH concentration) to resolve species-specific discrepancies.
- In Vivo Pharmacokinetics : Administer via intravenous/oral routes in rodent models and compare AUC values. Use deuterated analogs to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
